molecular formula C16H22N4S2 B14256137 1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- CAS No. 373392-72-4

1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-

Cat. No.: B14256137
CAS No.: 373392-72-4
M. Wt: 334.5 g/mol
InChI Key: MBOAMIIHZVVFDA-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- is a chemical compound known for its unique structure and properties It is characterized by the presence of two dimethylaminoethylthio groups attached to a benzenedicarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- typically involves the reaction of 1,2-benzenedicarbonitrile with 2-(dimethylamino)ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethylthio groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or thiols.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors or enzymes: Modulating their activity and influencing cellular processes.

    Interacting with nucleic acids: Affecting gene expression and protein synthesis.

    Altering membrane properties: Influencing cell signaling and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzenedicarbonitrile, 4,4’-oxybis-
  • 1,2-Benzenedicarbonitrile, 4-[[2-(dimethylamino)ethyl]thio]-

Uniqueness

1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- is unique due to the presence of two dimethylaminoethylthio groups, which impart distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

CAS No.

373392-72-4

Molecular Formula

C16H22N4S2

Molecular Weight

334.5 g/mol

IUPAC Name

4,5-bis[2-(dimethylamino)ethylsulfanyl]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H22N4S2/c1-19(2)5-7-21-15-9-13(11-17)14(12-18)10-16(15)22-8-6-20(3)4/h9-10H,5-8H2,1-4H3

InChI Key

MBOAMIIHZVVFDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=C(C=C(C(=C1)C#N)C#N)SCCN(C)C

Origin of Product

United States

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